molecular formula C22H18FN5O3 B11501156 Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Ethyl {6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate

Cat. No.: B11501156
M. Wt: 419.4 g/mol
InChI Key: UNYSRGFTVHJGSU-UHFFFAOYSA-N
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Description

ETHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)PYRIDIN-3-YL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)PYRIDIN-3-YL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE typically involves a multi-step process. One common method includes the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction forms the pyrano[2,3-c]pyrazole core, which is then further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)PYRIDIN-3-YL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

ETHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)PYRIDIN-3-YL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its unique structure, it is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)PYRIDIN-3-YL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{6-AMINO-5-CYANO-4-[5-(4-FLUOROPHENYL)PYRIDIN-3-YL]-2H,4H-PYRANO[2,3-C]PYRAZOL-3-YL}ACETATE is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H18FN5O3

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 2-[6-amino-5-cyano-4-[5-(4-fluorophenyl)pyridin-3-yl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

InChI

InChI=1S/C22H18FN5O3/c1-2-30-18(29)8-17-20-19(16(9-24)21(25)31-22(20)28-27-17)14-7-13(10-26-11-14)12-3-5-15(23)6-4-12/h3-7,10-11,19H,2,8,25H2,1H3,(H,27,28)

InChI Key

UNYSRGFTVHJGSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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